2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
- This compound’s unique arrangement of functional groups suggests potential interesting properties.
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
- Industrial production methods may involve custom synthesis or modification of existing compounds.
Chemical Reactions Analysis
Reactivity: Given the cyano group and the thiol, this compound could participate in various reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating its reactivity, designing new derivatives, and exploring its coordination chemistry.
Biology and Medicine: Assessing its potential as a drug candidate (e.g., antimicrobial properties, enzyme inhibition, or receptor binding).
Industry: Developing novel materials or catalysts based on its unique structure.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- Potential molecular targets and pathways remain speculative at this point.
Comparison with Similar Compounds
- Similar compounds include other pyridine derivatives with cyano or thiol groups.
Example Similar Compounds:
Remember that while some information is available, further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C16H13F3N4OS |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C16H13F3N4OS/c1-9-4-3-5-13(21-9)23-14(24)8-25-15-11(7-20)12(16(17,18)19)6-10(2)22-15/h3-6H,8H2,1-2H3,(H,21,23,24) |
InChI Key |
HFXPBUCXIVWDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CSC2=NC(=CC(=C2C#N)C(F)(F)F)C |
Origin of Product |
United States |
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